molecular formula C10H11BrO B1377589 2-Bromo-4-isopropylbenzaldehyde CAS No. 861897-63-4

2-Bromo-4-isopropylbenzaldehyde

Cat. No. B1377589
M. Wt: 227.1 g/mol
InChI Key: VTYCJXMPNYVBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-isopropylbenzaldehyde is a chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.1 . It is typically stored at temperatures between 2-8°C . The compound is usually available in liquid form .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-isopropylbenzaldehyde is 1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-4-isopropylbenzaldehyde has a molecular weight of 227.09 g/mol . It is typically stored in a refrigerator . The compound is usually available in liquid form .

Scientific Research Applications

Infrared Spectroscopy

  • Scientific Field : Physical Chemistry
  • Application Summary : 2-Bromo-4-isopropylbenzaldehyde and its derivatives are used in infrared (IR) spectroscopy, a common technique for characterizing compound and solvent interactions .
  • Methods of Application : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated. The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
  • Results : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Synthesis of Hydrazone Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-isopropylbenzaldehyde, a derivative of 2-Bromo-4-isopropylbenzaldehyde, is used in the synthesis of hydrazone .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Synthesis of Substituted Benzaldehydes

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Bromo-4-isopropylbenzaldehyde is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
  • Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
  • Results : This fast methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Safety And Hazards

2-Bromo-4-isopropylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCJXMPNYVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.